N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been reported to interact with various targets, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
Imidazole derivatives have been known to interfere with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Some imidazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
N-(3-(1H-imidazol-1-yl)propyl)-4,7-dimethoxybenzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in the compound can interact with metal ions in enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, the benzo[d]thiazole moiety is known to interact with proteins involved in cell signaling pathways, thereby modulating their activity. These interactions can lead to changes in the biochemical pathways within cells, highlighting the importance of this compound in biochemical research .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the production of proteins involved in critical cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the imidazole ring can coordinate with metal ions in enzyme active sites, resulting in enzyme inhibition or activation. Additionally, the benzo[d]thiazole moiety can interact with protein kinases, modulating their activity and influencing downstream signaling pathways. These molecular interactions contribute to the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity. At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Studies have identified specific dosage thresholds at which the compound transitions from being beneficial to harmful, emphasizing the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biochemical activities. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Additionally, the distribution of the compound within tissues can affect its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, the imidazole ring may facilitate the compound’s localization to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, the benzo[d]thiazole moiety may target the compound to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4,7-dimethoxy-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-20-11-4-5-12(21-2)14-13(11)18-15(22-14)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORCRRGXAIODS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCCCN3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.